molecular formula C6H6F3NO B13041882 2,2,2-Trifluoro-1-(3-furyl)ethylamine

2,2,2-Trifluoro-1-(3-furyl)ethylamine

Cat. No.: B13041882
M. Wt: 165.11 g/mol
InChI Key: OEXSFLKKUFUVBS-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds as Advanced Chemical Entities

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug design and materials science. nih.govnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow it to profoundly modify the characteristics of a parent compound. nih.gov The substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing a drug's metabolic stability and half-life. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can enhance a molecule's bioavailability and membrane permeation. nih.gov

The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties. It is highly lipophilic and can significantly enhance a drug candidate's ability to penetrate biological membranes. nih.gov The incorporation of a CF3 group is a widely used tactic by medicinal chemists to optimize the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. nih.gov This strategic use of fluorine has led to a significant number of fluorinated compounds in the market, with estimates suggesting that approximately 20% of all pharmaceuticals contain fluorine. nih.gov

Strategic Importance of Furan-Containing Amine Scaffolds in Organic Synthesis

The furan (B31954) ring is a prominent heterocyclic scaffold found in numerous natural products and biologically active molecules. researchgate.netuliege.be Furans are considered versatile building blocks in synthetic chemistry, partly due to their availability from renewable biomass sources like furfural. researchgate.netorganic-chemistry.orgnih.gov This makes them attractive starting materials for the sustainable synthesis of value-added chemicals. researchgate.net The furan nucleus is a key component in a variety of approved drugs, highlighting its status as a "privileged" structure in medicinal chemistry. researchgate.netacs.org

When combined with an amine functional group, the furan scaffold gives rise to furylamines, a class of compounds with significant potential in organic synthesis and drug discovery. The amine group provides a handle for further chemical modifications and is crucial for interacting with biological targets. The development of synthetic methods to access diverse furan derivatives, including those bearing amine functionalities, is an active area of research. bldpharm.comsigmaaldrich.com These methods range from the functionalization of pre-existing furan rings to the cyclization of acyclic precursors. uliege.be The combination of the aromatic furan system with the basicity and nucleophilicity of the amine group creates a molecular framework with broad synthetic utility and biological relevance.

Positioning of 2,2,2-Trifluoro-1-(3-furyl)ethylamine within Modern Synthetic Methodologies and Reactivity Paradigms

The compound this compound represents a convergence of the advantageous structural features discussed previously. It incorporates the metabolically robust and electronically influential trifluoromethyl group directly adjacent to a chiral center, which is attached to a versatile 3-furyl heterocyclic ring. This unique combination makes it a molecule of significant interest.

The synthesis of α-trifluoromethyl amines is a recognized challenge in organic chemistry. nih.gov The strong electron-withdrawing effect of the CF3 group can deactivate adjacent imine intermediates toward nucleophilic attack and facilitate racemization of the final product. nih.gov Despite these hurdles, numerous modern synthetic strategies have been developed to access these valuable compounds with high enantioselectivity. nih.gov Common approaches include the catalytic asymmetric reduction of trifluoromethyl ketimines and the addition of various nucleophiles to CF3-substituted imines. nih.gov More recently, biocatalytic methods using engineered enzymes have emerged as a powerful tool for the enantioselective synthesis of chiral α-trifluoromethyl amines. nih.gov The synthesis of this compound would likely employ such methods, potentially starting from 3-furaldehyde (B129913) or a derivative thereof.

From a reactivity perspective, the most significant feature of this compound is the drastically reduced basicity of its amino group. The pKa of the amine is significantly lowered by the adjacent CF3 group, a phenomenon well-documented for analogous structures. nih.gov This electronic effect makes the α-trifluoromethyl amine moiety a valuable bioisostere for the amide bond. nih.gov It can mimic the hydrogen-bonding characteristics of an amide while possessing a fully sp3-hybridized α-carbon, which renders it resistant to cleavage by proteases—a crucial advantage in designing more robust peptide-based drugs. nih.gov

Table 1: Physicochemical Properties of this compound and a Close Isomer Note: Experimental data for this compound is not widely available in public literature. Properties for the 2-furyl isomer are provided for comparison.

PropertyThis compound (Predicted/Analog Data)2,2,2-Trifluoro-1-(2-furyl)ethanamine (Experimental Data)
CAS Number Not available413621-62-2 (for S-enantiomer)
Molecular Formula C₆H₆F₃NOC₆H₆F₃NO
Molecular Weight 165.11 g/mol 165.11 g/mol
Form -Solid
InChI Key Not availableLCIXZGVVXOBIGC-UHFFFAOYSA-N

Table 2: Comparative Basicity of Ethylamine and Its Fluorinated Analogs This table illustrates the strong electron-withdrawing effect of the trifluoromethyl group on the basicity of the amine, a key characteristic of the title compound.

CompoundpKa of Conjugate Acid
Ethylamine~10.6
2-Fluoroethylamine~9.0
2,2-Difluoroethylamine~7.1
2,2,2-Trifluoroethylamine (B1214592) 5.7 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(furan-3-yl)ethanamine

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2

InChI Key

OEXSFLKKUFUVBS-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(C(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies for 2,2,2 Trifluoro 1 3 Furyl Ethylamine and Analogues

Direct Synthesis Approaches to the Chiral Amine

Direct methods for the synthesis of chiral amines often involve the asymmetric reduction of a prochiral precursor, such as a ketone or an imine. These methods are highly sought after for their atom economy and efficiency.

Enantioselective Reductions of Precursor Ketones

The enantioselective reduction of the corresponding precursor, 2,2,2-trifluoro-1-(3-furyl)ethanone, represents a primary strategy for accessing the chiral amine. This transformation is typically achieved through the use of chiral catalysts that can differentiate between the enantiotopic faces of the carbonyl group.

The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a powerful and widely used method for the enantioselective reduction of prochiral ketones. insuf.orgnih.gov While highly effective for many ketones, the reduction of trifluoromethyl ketones presents unique challenges. The high reactivity of trifluoromethyl ketones can lead to a competing non-catalytic reduction by the borane (B79455) reagent, which often results in lower enantioselectivity. nih.gov

Research has shown that the choice of catalyst, solvent, and additives can significantly influence the outcome of the reduction. For instance, oxazaborolidine catalysts generated in situ from chiral lactam alcohols and borane have been demonstrated to be effective. nih.govnih.gov The addition of a Lewis acid, such as boron trifluoride (BF₃), has been found to enhance the enantioselectivity of the reduction of trifluoromethyl ketones at room temperature. nih.gov This is attributed to the coordination of BF₃ to the carbonyl oxygen, which increases its electrophilicity and favors the catalytic pathway.

Table 1: Oxazaborolidine-Catalyzed Asymmetric Reduction of Trifluoromethyl Ketones

EntryKetone SubstrateCatalyst SystemSolventTemp. (°C)Yield (%)ee (%)Ref
12,2,2-Trifluoroacetophenonein situ generated from lactam alcohol & BH₃CHCl₃RT9580 researchgate.net
24'-Methoxy-2,2,2-trifluoroacetophenonein situ generated from lactam alcohol & BH₃CHCl₃RT9286 insuf.org
34'-Bromo-2,2,2-trifluoroacetophenonein situ generated from lactam alcohol & BH₃CHCl₃RT9371 insuf.org

This table presents data for analogous aromatic trifluoromethyl ketones as specific data for 2,2,2-trifluoro-1-(3-furyl)ethanone was not available in the reviewed literature.

Borane-based reducing agents are versatile reagents in organic synthesis. While borane itself is a powerful reducing agent, its selectivity can be modulated by using dialkylboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH).

9-BBN is a particularly stable and selective dialkylborane. google.com It is known for its ability to reduce aldehydes and ketones, and its steric bulk can lead to high diastereoselectivity in the reduction of chiral ketones. While specific applications in trifluoropyruvate chemistry leading directly to 2,2,2-trifluoro-1-(3-furyl)ethylamine are not extensively documented, the general reactivity profile of 9-BBN suggests its potential for the selective reduction of the corresponding ketone precursor. google.com The reduction typically requires a subsequent hydrolysis step to yield the alcohol, which would then need to be converted to the amine. google.com

DIBAH is another commonly used reducing agent, particularly for the reduction of esters to aldehydes at low temperatures. youtube.com Its application in the direct reduction of trifluoromethyl ketones to the corresponding amines is less common, as it typically yields the alcohol.

Asymmetric Hydrogenation of Iminoesters Derived from Fluorinated Precursors

An alternative direct approach to chiral trifluoromethylated amines is the asymmetric hydrogenation of trifluoromethyl-substituted imines or iminoesters. nih.gov This method involves the formation of a C=N double bond from a fluorinated precursor, followed by a catalytic hydrogenation step that introduces the chirality.

Various catalytic systems, often based on transition metals like iridium, rhodium, or palladium with chiral ligands, have been developed for this purpose. nih.gov The success of this strategy hinges on the ability of the catalyst to effectively control the facial selectivity of the hydride addition to the imine. While this has been successfully applied to a range of aryl and alkyl trifluoromethyl imines, specific examples involving furan-containing substrates are less prevalent in the literature. nih.gov The general methodology, however, provides a viable pathway for the synthesis of this compound.

Indirect Synthetic Pathways Utilizing Trifluoromethylated Building Blocks

Indirect methods involve the synthesis of a related trifluoromethylated compound, which is then chemically transformed into the target chiral amine.

Derivatization from 2,2,2-Trifluoro-1-(furan-2-yl)ethanone and Related Ketones

2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a commercially available compound, can serve as a starting point for the synthesis of the target amine. The synthesis of the 3-furyl analogue would likely follow similar principles. A common strategy involves the conversion of the ketone to an oxime, followed by reduction to the amine.

Another approach is reductive amination. This involves reacting the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent. However, controlling the selectivity and preventing over-alkylation can be challenging.

More sophisticated methods involve the conversion of the ketone to a chiral auxiliary-derived imine, followed by a diastereoselective reduction and subsequent removal of the auxiliary. While multi-step, this approach can provide high enantiomeric purities.

Chiral Sulfinimine Chemistry for α-Trifluoromethylamine Synthesis

A prominent and highly effective strategy for the asymmetric synthesis of chiral α-trifluoromethylamines relies on the chemistry of N-tert-butylsulfinyl imines. cas.cn This method utilizes an enantiopure sulfinyl group as a chiral auxiliary to direct the stereochemical outcome of a key nucleophilic addition step. bioorganica.com.ua

The general approach involves the condensation of an aldehyde, in this case, 3-furaldehyde (B129913), with enantiopure (R)- or (S)-tert-butanesulfinamide. This reaction is typically promoted by a dehydrating agent, such as copper(II) sulfate (B86663) or magnesium sulfate, to form the corresponding N-sulfinylimine (a sulfinimine). researchgate.net The subsequent and crucial step is the diastereoselective addition of a trifluoromethyl nucleophile to the imine carbon. The Rupert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is commonly employed as the trifluoromethyl source, activated by a suitable initiator. researchgate.net

The stereoselectivity of the trifluoromethylation is controlled by the chiral sulfinyl group, which effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face. cas.cn This process leads to the formation of the N-sulfinyl-2,2,2-trifluoro-1-(3-furyl)ethylamine with high diastereoselectivity. The final step is the removal of the chiral auxiliary by treatment with a strong acid, such as hydrochloric acid in a protic solvent, to yield the desired chiral amine, this compound, as its hydrochloride salt. researchgate.net This method is valued for its broad substrate scope, operational simplicity, and the high levels of stereocontrol it provides. cas.cn

Table 1: Example of Diastereoselective Trifluoromethylation of a Chiral Sulfinimine
Starting MaterialReagentsProductOverall YieldEnantiomeric Ratio (e.r.)Reference
(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide1) TMSCF3, K3PO4 2) HCl(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride71%99:1 researchgate.net

Nucleophilic Addition Reactions to Trifluoroacetyl Furan (B31954) Derivatives

An alternative synthetic route involves the nucleophilic addition to a carbonyl group. For the synthesis of this compound, this would begin with a 3-trifluoroacetylfuran (B64672) precursor. The core of this strategy is the transformation of the ketone functionality into the desired amine.

This can be achieved through reductive amination. The 3-trifluoroacetylfuran is first reacted with ammonia or an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the target primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The fundamental principle involves the attack of a nucleophile on the carbonyl carbon. youtube.com

To achieve an asymmetric synthesis, a chiral reducing agent or a chiral catalyst can be employed. Alternatively, the ketone can be reduced to the corresponding alcohol, 2,2,2-trifluoro-1-(3-furyl)ethanol, using a chiral hydride source. The resulting chiral alcohol can then be converted to the amine through methods like the Mitsunobu reaction or by converting the hydroxyl group into a good leaving group followed by substitution with an amine nucleophile, which typically proceeds with an inversion of stereochemistry. youtube.com

Routes to Structurally Related Trifluoroethylamine Derivatives

The methodologies for synthesizing α-trifluoromethylamines are not limited to the direct construction on a furan ring but extend to a broader range of structurally related compounds, utilizing diverse and innovative catalytic systems.

Synthesis of Chiral α-Trifluoromethylamines via Asymmetric SN2' Reactions

A novel and efficient method for preparing chiral α-trifluoromethylamines involves a catalytic asymmetric Sₙ2'-Sₙ2' reaction. nih.govacs.org This strategy utilizes N-2,2,2-trifluoroethylisatin ketimines as substrates, which react with Morita-Baylis-Hillman (MBH) type carbonates. nih.govacs.org The reaction is catalyzed by a cinchona alkaloid-derived catalyst, such as β-isocupreidine. nih.govacs.org This process allows for the synthesis of a variety of chiral α-trifluoromethylamines with excellent yields and high levels of stereoselectivity. nih.govacs.org A key advantage of this approach is the use of 2,2,2-trifluoroethylamine (B1214592) as a foundational building block to generate the reactive ketimine substrate. nih.govacs.org

Table 2: Organocatalytic Asymmetric [3+2] Cycloaddition for Spirooxindole Synthesis
ReactantsCatalystProduct ClassYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
N-2,2,2-trifluoroethylisatin ketimines + arylidene azlactonesSquaramideCF3-containing 3,2′-pyrrolidinyl spirooxindole derivatives60-99%>20:178-99% nih.gov

Copper-Catalyzed Approaches to Trifluoroethylated Heterocycles and their Potential Applicability

Recent advancements in catalysis have introduced direct C-H functionalization as a powerful tool for modifying heterocyclic compounds. Copper-catalyzed direct trifluoroethylation of heteroarenes has emerged as an efficient method for incorporating the important trifluoroethyl (CH₂CF₃) group. acs.orgnih.gov This reaction demonstrates good compatibility with various substrates, including furans, thiophenes, and pyrroles, providing the desired products in good yields. acs.orgnih.govrsc.org

The mechanism is believed to involve a trifluoroethyl radical, generated from a suitable precursor in the presence of the copper catalyst. acs.orgnih.gov This radical then adds to the heterocycle in a C-H functionalization process. The potential applicability of this method for synthesizing precursors to this compound or its analogues is significant. For instance, a direct trifluoroethylation of furan could yield 2-(trifluoroethyl)furan, which could then be functionalized at the α-position to install the amine group. This approach offers a more atom-economical route compared to traditional multi-step syntheses. acs.orgnih.gov

Alkylation Reactions of 2,2,2-Trifluoroethylamine Building Blocks

Instead of constructing the trifluoroethylamine moiety from scratch, an alternative strategy uses the commercially available 2,2,2-trifluoroethylamine as a starting "building block". nih.govacs.orgsigmaaldrich.com This approach leverages the nucleophilicity of the amine to attach it to a suitable electrophilic partner.

For example, 2,2,2-trifluoroethylamine can be reacted with a furan derivative containing a leaving group at the desired position, such as 3-bromofuran (B129083) or a 3-furyl triflate, via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. Another approach is the reductive amination of a furan-3-carboxaldehyde derivative with 2,2,2-trifluoroethylamine, which would yield a secondary amine. More complex strategies involve the alkylation of 2,2,2-trifluoroethylamine with a molecule already containing the furan ring and a suitable electrophilic center. A practical, catalyst-free method for the trifluoroethylation of amines has also been developed using trifluoroacetic acid (TFA) and a silane (B1218182) reducing agent, highlighting the versatility of such building-block approaches. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2,2,2 Trifluoro 1 3 Furyl Ethylamine

Reactivity of the Amine Functionality

The primary amine group in 2,2,2-Trifluoro-1-(3-furyl)ethylamine is a key center of reactivity, capable of acting as both a nucleophile and a base. Its reactivity is, however, modulated by the strong electron-withdrawing nature of the adjacent trifluoromethyl group.

Nucleophilic Substitution Reactions in Organic Synthesis

The lone pair of electrons on the nitrogen atom of the amine functionality allows it to act as a nucleophile, participating in substitution reactions where it displaces a leaving group on an electrophilic substrate. This is a fundamental class of reactions in organic synthesis. researchgate.net Amines can react with various electrophiles, such as halogenated aromatic and heteroaromatic compounds, in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net For instance, studies on the reactions of 2-chloropyrimidine (B141910) with various amine nucleophiles demonstrate that these reactions are second-order, being first-order in both the substrate and the nucleophile. zenodo.org The amine in this compound can similarly attack electron-deficient rings to form new carbon-nitrogen bonds.

The efficacy of such reactions often depends on the reactivity of the electrophile and the reaction conditions. Research has shown that even tertiary amines, which are typically used as non-nucleophilic bases, can sometimes act as nucleophiles and participate in substitution reactions, highlighting the inherent nucleophilic potential of the amine functional group. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions Involving Amines This table illustrates the general principle of amines acting as nucleophiles in substitution reactions.

Nucleophile Substrate Example Reaction Type Product Type
Primary Amine 2-Chloropyrimidine SNAr 2-Aminopyrimidine derivative
Primary Amine 4-Fluoronitrobenzene SNAr N-substituted-4-nitroaniline

Role as a Base in Catalytic and Stoichiometric Processes

In addition to its role as a nucleophile, the amine group can function as a base by accepting a proton. However, the introduction of a trifluoromethyl group adjacent to an amine is known to reduce its basicity due to strong inductive effects. acs.org Despite this reduction in basicity, this compound can still serve as a base in various chemical processes.

In many synthetic transformations, amines are employed as assisting bases to neutralize acidic byproducts. For example, in reactions that produce HCl or HBr, an amine base can be added stoichiometrically to drive the reaction to completion. mdpi.com In other cases, it may play a catalytic role. The balance between an amine's basicity and its nucleophilicity is critical; in some instances, a less nucleophilic, sterically hindered amine is chosen to act solely as a base, but competition between the two pathways is a known phenomenon. zenodo.orgmdpi.com

Amide Formation via Acylation Reactions

One of the most fundamental transformations of primary amines is their reaction with acylating agents to form amides. The nucleophilic amine of this compound readily attacks the electrophilic carbonyl carbon of acyl halides, anhydrides, or esters. This acylation reaction is a robust and widely used method for synthesizing amide derivatives. The formation of the amide bond is a critical step in the synthesis of many complex molecules. nih.gov The reaction typically proceeds rapidly, often at room temperature. nih.gov The activation of carboxylic acids or their derivatives is key to facilitating this transformation. For instance, trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) is a powerful reagent for activating amides, which then react with nucleophiles, showcasing the electrophile-nucleophile dynamics central to these reactions. tcichemicals.com

Table 2: Common Acylation Reactions for Primary Amines

Amine Acylating Agent Product General Utility
R-NH₂ Acyl Chloride (R'-COCl) Amide (R-NH-CO-R') High reactivity, common in lab synthesis.
R-NH₂ Carboxylic Anhydride ((R'-CO)₂O) Amide (R-NH-CO-R') Good reactivity, produces carboxylic acid byproduct.
R-NH₂ Ester (R'-COOR'') Amide (R-NH-CO-R') Requires heat or catalysis, useful for specific substrates.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is not merely a passive substituent; its unique electronic and steric properties actively govern the reactivity and pathways of the entire molecule.

Electron-Withdrawing Effects and Their Influence on Adjacent Carbons

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is a direct consequence of the high electronegativity of the three fluorine atoms. mdpi.commdpi.com This strong inductive effect significantly alters the electronic properties of the molecule.

Reduced Amine Basicity: As mentioned, the CF₃ group strongly pulls electron density away from the adjacent carbon and, by extension, from the nitrogen atom of the amine. This reduces the availability of the lone pair on the nitrogen, thereby decreasing the amine's basicity compared to its non-fluorinated methyl analogue. acs.org

Enhanced Electrophilicity of Adjacent Carbon: The electron-withdrawing nature of the CF₃ group can enhance the electrophilic character of adjacent functional groups or reaction intermediates. nih.gov This can influence reaction rates and the stability of transition states.

Modulation of Physicochemical Properties: The presence of the CF₃ group can increase lipophilicity and facilitate membrane permeability, which are crucial factors in the design of bioactive molecules. mdpi.com It can also enhance target binding affinity through improved hydrogen bonding and electrostatic interactions. mdpi.com

Table 3: Influence of the Trifluoromethyl Group on Molecular Properties

Property Effect of CF₃ Group Consequence
Basicity of Amine Decreased Lower pKa compared to non-fluorinated analogues. acs.org
Polarity Increased C-F bond polarity Strong inductive electron withdrawal. nih.gov
Lipophilicity Increased Can improve membrane permeability. mdpi.com

Stereoelectronic Properties Governing Reaction Pathways

Stereoelectronic effects describe how the spatial arrangement of orbitals and electronic effects combine to influence the outcome of a chemical reaction. The trifluoromethyl group exerts significant stereoelectronic control over the reactivity of this compound.

The powerful inductive effect of the CF₃ group is a dominant electronic factor that can dictate reaction selectivity. acs.org In reactions that generate a charge or a radical at the adjacent carbon, the CF₃ group provides substantial stabilization. This can lead to unusual chemo-, regio-, and stereoselectivity in chemical transformations. nih.gov For instance, in catalytic enantioselective reactions, the stereoelectronic attributes of trifluoromethyl-substituted substrates can be exploited to achieve high levels of stereocontrol. nih.gov Attractive electrostatic forces between the partially negative fluorine atoms and a cationic center in a catalyst or reagent can help lock in a specific transition state geometry, leading to a highly enantioselective outcome. nih.gov Furthermore, the conformation of the molecule itself, which dictates how it interacts with other reagents or biological targets, is influenced by the stereoelectronic properties of the C-F bonds. acs.org

Reactivity of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic system, making it more susceptible to electrophilic attack than benzene. nih.govacs.org The oxygen heteroatom donates electron density to the ring, increasing its nucleophilicity. organic-chemistry.org However, the presence and position of substituents can significantly modulate this inherent reactivity.

In electrophilic aromatic substitution reactions, the furan ring typically undergoes substitution at the 2- and 5-positions, as the carbocation intermediates formed during attack at these positions are more resonance-stabilized than the intermediate from attack at the 3- or 4-positions. nih.govwikipedia.orgnumberanalytics.com For a 3-substituted furan, the incoming electrophile is directed to the 2- and 5-positions. Therefore, in the case of this compound, any successful electrophilic substitution would be expected to yield a mixture of 2- and 5-substituted products.

The deactivating nature of the substituent will necessitate harsher reaction conditions for transformations such as nitration, halogenation, or Friedel-Crafts reactions compared to unsubstituted furan. acs.org The reactivity of the furan ring in this molecule is anticipated to be lower than that of furan itself but potentially higher than that of benzene, which is significantly less reactive in electrophilic aromatic substitution. scispace.com

The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org The reactivity of furan in these [4+2] cycloadditions is influenced by the electronic nature of its substituents. Electron-donating groups generally increase the reactivity of the furan ring as a diene, while electron-withdrawing groups decrease it. nih.govresearchgate.net Given the strong electron-withdrawing character of the 2,2,2-trifluoro-1-aminoethyl group, this compound is expected to be a less reactive diene compared to unsubstituted furan.

Despite this deactivation, the furan moiety can still participate in cycloaddition reactions, particularly with highly reactive dienophiles or under forcing conditions. The formation of fused ring systems through intramolecular cycloadditions is a powerful synthetic strategy. nih.gov In the context of 1,3-dipolar cycloadditions, the furan ring can act as the dipolarophile. mdpi.com These reactions are valuable for the synthesis of five-membered heterocycles. mdpi.comiupac.org

Research on the Diels-Alder reactions of 3-substituted furans has shown that the position of the substituent influences the stereoselectivity of the cycloaddition. For instance, the reaction of 3-boryl-substituted furans with maleic anhydride has been shown to proceed with excellent yields and exclusive exo-selectivity. nih.gov While no direct data exists for this compound, the outcomes of cycloaddition reactions with analogous 3-substituted furans provide insight into its potential reactivity.

Diels-Alder Reactions of 3-Substituted Furans with Maleic Anhydride

Furan DerivativeReaction ConditionsYield (%)Stereoselectivity (exo:endo)Reference
3-(Trifluoroboratomethyl)furanrt, 15 min95>99:1 nih.gov
3-Furanboronic acidrt, 24 h93>99:1 nih.gov
3-Bromofuran (B129083)80 °C, 24 h7585:15
Furfural100 °C, 24 hLowMainly exo

The data in the table above illustrates that even with electron-withdrawing or sterically demanding substituents at the 3-position, furan can undergo Diels-Alder reactions, often with high stereoselectivity. This suggests that this compound could potentially form fused heterocyclic systems through cycloaddition pathways, which is a valuable transformation in the synthesis of complex molecules. nih.gov

Stereochemical Control and Chiral Applications in the Synthesis of 2,2,2 Trifluoro 1 3 Furyl Ethylamine and Its Derivatives

Enantioselective Synthesis Strategies and Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture. wikipedia.org This is typically achieved by using chiral catalysts or auxiliaries that influence the stereochemical outcome of a reaction. The common precursor for many of these syntheses is the ketimine derived from 3-trifluoroacetylfuran (B64672).

Catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a primary strategy for accessing chiral α-trifluoromethyl amines. nih.gov Chiral catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Chiral Phosphoric Acids (CPAs), a class of organocatalysts, have proven effective in the synthesis of related chiral amines. nih.gov In a potential synthesis of 2,2,2-Trifluoro-1-(3-furyl)ethylamine, a CPA could catalyze the asymmetric transfer hydrogenation of the corresponding N-aryl furyl ketimine. The CPA would protonate the imine, forming a chiral ion pair that guides the hydride reductant to one face of the C=N double bond, leading to the desired amine with high enantioselectivity.

Another approach involves transition metal catalysis. For instance, palladium or rhodium complexes with chiral phosphine (B1218219) ligands can catalyze the asymmetric hydrogenation or allylation of imines. nih.gov A kinetic resolution of racemic this compound could also be achieved using a palladium catalyst in conjunction with a chiral phosphoric acid, where one enantiomer of the amine reacts faster to form a cyclized product, leaving the unreacted amine in high enantiomeric excess. nih.gov

Table 1: Representative Results for Catalytic Asymmetric Reduction of Heteroaryl Ketimines Note: This table presents typical data for analogous reactions, as specific data for the 3-furyl substrate is not available in the cited literature.

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)
Rhodium / Chiral PhosphineN-Aryl Trifluoromethyl Ketimine>90>95
Chiral Phosphoric Acid (CPA)N-Aryl Trifluoromethyl Ketimine85-9590-99
Palladium / CPA (Kinetic Resolution)Racemic Trifluoromethyl Amine>99 (conv.)>99 (recovered amine)

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. tert-Butanesulfinamide, often called Ellman's auxiliary, is exceptionally effective for the asymmetric synthesis of amines. sigmaaldrich.comwikipedia.org

The synthesis of enantiopure this compound can be envisioned using this method. First, an enantiopure sample of (R)- or (S)-tert-butanesulfinamide is condensed with 3-trifluoroacetylfuran to form the corresponding N-tert-butanesulfinyl ketimine. harvard.edu The chiral sulfinyl group then directs a subsequent nucleophilic addition or, more commonly, a reduction of the imine C=N bond. The stereochemical outcome is controlled because the auxiliary blocks one face of the imine, forcing the reagent to attack from the less sterically hindered face. cas.cn Reduction with a reagent like sodium borohydride (B1222165) would yield a diastereomeric sulfinamide adduct. sigmaaldrich.com Finally, the sulfinyl auxiliary is cleanly removed under mild acidic conditions to afford the desired chiral primary amine. harvard.educas.cn This method is robust, high-yielding, and provides excellent stereocontrol. cas.cn

Table 2: Typical Diastereoselectivity in the Reduction of N-tert-Butanesulfinyl Ketimines Note: This table presents typical data for analogous reactions involving aryl ketimines.

SubstrateReducing AgentDiastereomeric Ratio (dr)
N-sulfinyl-1-aryl-ketimineNaBH₄90:10 to >99:1
N-sulfinyl-1-heteroaryl-ketimineL-Selectride®95:5 to >99:1

Diastereoselective control refers to the preferential formation of one diastereomer over all others. In the context of synthesizing this compound using a chiral auxiliary like tert-butanesulfinamide, the key step is the diastereoselective reduction of the N-sulfinyl ketimine intermediate. harvard.edu The bulky tert-butyl group and the stereochemistry at the sulfur atom create a highly ordered, chelated or non-chelated, six-membered ring transition state with the reducing agent. cas.cn This controlled transition state geometry is responsible for the high diastereoselectivity observed, ensuring that the new stereocenter in the product is formed with a specific orientation relative to the chiral center of the auxiliary. harvard.educas.cn A reversal of diastereoselectivity can sometimes be achieved by changing reaction conditions or reagents, providing access to either diastereomer from the same starting material. nih.gov

Resolution Techniques for Enantiomeric Separation

When an asymmetric synthesis is not feasible or desired, a racemic mixture (a 50:50 mixture of both enantiomers) can be produced and then separated in a process called chiral resolution. wikipedia.org

A classic and widely used method is the formation of diastereomeric salts. libretexts.org Since this compound is a base, it can react with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. libretexts.orgonyxipca.com This reaction creates a pair of diastereomeric salts (e.g., (R)-amine-(S)-acid and (S)-amine-(S)-acid). Diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the pure enantiomer of the amine can be recovered by treatment with a simple base.

Another powerful technique is chiral column chromatography. In this method, the racemic amine is passed through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase. The two enantiomers interact differently with the chiral surface, causing them to travel through the column at different rates and elute separately. This technique can be used for both analytical determination of enantiomeric purity and for preparative-scale separation.

Impact of Absolute Configuration on Molecular Recognition and Interactions

The absolute configuration of a chiral molecule—its actual three-dimensional structure, designated as (R) or (S)—is crucial, particularly in biological systems. Most biological molecules, such as enzymes and receptors, are themselves chiral. Consequently, they interact differently with the two enantiomers of a chiral drug or molecule, a phenomenon known as molecular recognition. libretexts.org One enantiomer may bind perfectly to a receptor site and elicit a desired response, while the other may not bind at all or may bind to a different target and cause unwanted effects.

Determining the absolute configuration is therefore a critical step after a successful asymmetric synthesis or resolution. Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for this purpose. nih.govamericanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. nih.gov The experimental VCD spectrum is then compared to a spectrum predicted by quantum-mechanical calculations for a molecule of a known configuration (e.g., the R configuration). nih.govresearchgate.net A match between the experimental and calculated spectra confirms the absolute configuration of the synthesized sample. cam.ac.uk This method has become a reliable alternative to X-ray crystallography, especially for non-crystalline samples. americanlaboratory.com

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms.

1H NMR Analysis for Proton Environments and Coupling Patterns

A ¹H NMR spectrum of 2,2,2-Trifluoro-1-(3-furyl)ethylamine would be expected to show distinct signals for each type of proton in the molecule. The chemical shift of each signal would indicate the electronic environment of the protons. For instance, the protons on the furan (B31954) ring would appear in the aromatic region of the spectrum. The methine (CH) proton adjacent to the trifluoromethyl and amino groups would likely appear as a quartet due to coupling with the three fluorine atoms. The amine (NH₂) protons might appear as a broad singlet, though their chemical shift and appearance can be influenced by solvent and concentration. Spin-spin coupling patterns between adjacent protons would reveal connectivity within the molecule.

13C NMR Analysis for Carbon Framework and Substituent Effects

¹³C NMR spectroscopy would identify all the unique carbon environments in the molecule. The furan ring would exhibit characteristic signals for its four carbons. The carbon of the trifluoromethyl group would show a distinct quartet due to coupling with the three fluorine atoms. The chemical shifts would be influenced by the electronegativity of the attached atoms, with the carbon bonded to the fluorine atoms appearing at a characteristic upfield position.

19F NMR Analysis for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, this would likely show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is highly indicative of the electronic environment of the CF₃ group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the furan ring and the ethylamine backbone, C-F stretching of the trifluoromethyl group (usually strong absorptions in the 1000-1350 cm⁻¹ region), and C-O and C=C stretching of the furan ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular formula. Common fragmentation pathways would likely involve the loss of the trifluoromethyl group or cleavage of the bond between the ethylamine side chain and the furan ring.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Without experimental data from these techniques, any further discussion would be speculative. The scientific community relies on published, peer-reviewed data for the accurate characterization of chemical compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing a fundamental validation of a molecule's empirical formula by determining the mass percentages of its constituent elements. This method is predicated on the principle of combustion analysis, wherein a sample is burned in an excess of oxygen, and the resulting combustion products—typically carbon dioxide, water, and nitrogen oxides—are meticulously collected and quantified. The masses of these products are then used to calculate the percentage composition of each element in the original sample.

For a synthesized compound, the experimentally determined elemental composition is compared against the theoretical percentages calculated from its proposed molecular formula. A close correlation between the experimental and theoretical values, generally within a ±0.4% margin of error, serves as a crucial indicator of the sample's purity and confirms the proposed empirical formula.

In the case of this compound, the theoretical elemental composition can be calculated based on its molecular formula, which is presumed to be identical to its 2-furyl isomer, C₆H₆F₃NO. The validation of this formula is a critical step in its characterization, ensuring that the synthesized molecule corresponds to the expected structure.

Interactive Data Table: Elemental Analysis of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Theoretical Percentage (%)
CarbonC12.01672.0643.66
HydrogenH1.00866.0483.67
FluorineF19.00357.0034.54
NitrogenN14.01114.018.49
OxygenO16.00116.009.69
Total 165.118 100.00

Note: The table above presents the theoretical elemental composition of this compound. Experimental values would be obtained from combustion analysis of a purified sample.

The successful synthesis and purification of this compound would be followed by its submission for elemental analysis. The resulting experimental data, providing the actual percentages of Carbon, Hydrogen, and Nitrogen, would then be compared against the theoretical values in the table. This comparison is a pivotal quality control step, affirming the structural integrity of the synthesized compound before proceeding with more complex spectroscopic and analytical characterizations.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 2,2,2-Trifluoro-1-(3-furyl)ethylamine. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. By applying DFT, researchers can identify the most stable conformation (the lowest energy state) of this compound. This involves optimizing the molecule's geometry, which includes bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G* or larger to ensure accuracy. The results of such a study would provide the optimized Cartesian coordinates of each atom, the total electronic energy, and the energies of the frontier molecular orbitals (HOMO and LUMO). These parameters are crucial for understanding the molecule's reactivity.

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. acs.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. acs.org

These high-level calculations are computationally more intensive than DFT but can offer a more precise description of electron correlation effects. For this compound, ab initio calculations would be valuable for benchmarking the results from DFT and for obtaining highly accurate values for properties like ionization potential and electron affinity. nih.gov The choice of method and basis set, such as cc-pVDZ, is crucial for balancing accuracy and computational cost. nih.gov

Reaction Mechanism Elucidation through Transition State Analysis

Understanding how this compound is formed or how it participates in chemical reactions requires an investigation of the reaction mechanisms. Transition state analysis is a key computational technique for this purpose.

Chiral amines like this compound are often synthesized using asymmetric methods. rsc.org Computational chemistry can be employed to understand the origins of stereoselectivity in these reactions. beilstein-journals.org By modeling the reaction pathway, it is possible to locate the transition states that lead to the different stereoisomers.

The energy difference between these diastereomeric transition states determines the enantiomeric excess of the product. A lower energy transition state corresponds to the major product. This analysis helps in optimizing reaction conditions and in the rational design of catalysts to improve stereoselectivity. youtube.com

For the synthesis of this compound, this would involve calculating the energies of the reactants, intermediates, transition states, and products. This information provides a quantitative understanding of the reaction's feasibility and rate.

Illustrative Reaction Energetics for a Hypothetical Synthesis Step

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Intermediate -5.8
Transition State 2 +12.5

| Products | -20.1 |

Note: This table provides an illustrative energy profile for a two-step reaction, showing the type of data generated from transition state calculations.

Molecular Docking and Ligand-Protein Interaction Simulations for Mechanistic Insights.mdpi.com

Given that many fluorinated compounds exhibit biological activity, molecular docking simulations can provide insights into how this compound might interact with biological targets such as enzymes or receptors. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com The binding affinity, often expressed as a docking score or binding energy, can be estimated, providing a qualitative measure of the ligand's potential efficacy. mdpi.com

For this compound, docking studies could be performed against a relevant protein target to hypothesize its mechanism of action at a molecular level. The results can guide the design of new analogs with improved binding properties.

Illustrative Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Hypothetical Kinase A -8.5 TYR 123, LEU 178, ASP 201

| Hypothetical Protease B | -7.2 | HIS 41, CYS 145, GLU 166 |

Note: This table illustrates the type of information obtained from molecular docking simulations.

Analysis of Global Reactivity Descriptors

The electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is a valuable parameter for quantifying the global electrophilic nature of a molecule. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The calculation of these descriptors provides a quantitative basis for understanding and predicting chemical reactions.

Table 1: Representative Global Reactivity Descriptors (Hypothetical Data for Illustrative Purposes)

DescriptorSymbolFormulaHypothetical Value (a.u.)
HOMO EnergyEHOMO--0.25
LUMO EnergyELUMO--0.05
Energy GapΔEELUMO - EHOMO0.20
Electronegativityχ-(EHOMO + ELUMO)/20.15
Chemical Hardnessη(ELUMO - EHOMO)/20.10
Electrophilicity Indexωχ²/2η0.1125

Note: The values in this table are hypothetical and serve to illustrate the concepts. Actual values would require specific quantum chemical calculations for this compound.

Supramolecular Assembly and Intermolecular Interactions

The way molecules arrange themselves in the solid state is governed by a complex interplay of intermolecular interactions. These interactions are crucial in determining the crystal packing, and consequently, the material's physical properties. The study of these non-covalent interactions falls under the realm of supramolecular chemistry.

Hydrogen Bonding Networks: In the case of this compound, the presence of the amine group (-NH2) provides hydrogen bond donors, while the nitrogen and oxygen atoms of the furan (B31954) ring, as well as the fluorine atoms, can act as hydrogen bond acceptors. This functionality allows for the formation of intricate hydrogen bonding networks, which would likely play a significant role in the crystal packing of this compound. For related fluorinated amine compounds, studies have shown that N-H···N and N-H···F hydrogen bonds are common and influential in their supramolecular structures.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment. The surface is generated based on the electron density of the pro-molecule (the sum of the spherical atomic electron densities).

The analysis generates a three-dimensional surface colored according to various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. The analysis also produces two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts.

Table 2: Common Intermolecular Contacts in Related Furan and Trifluoroethylamine Derivatives (Illustrative)

Interaction TypeTypical ContributionDescription
H···HHighRepresents van der Waals interactions between hydrogen atoms.
O···H / H···OVariableIndicates hydrogen bonding involving oxygen atoms.
C···H / H···CVariableRepresents weaker C-H···π or other van der Waals interactions.
F···H / H···FSignificant in fluorinated compoundsRepresents hydrogen bonding involving fluorine atoms.
N···H / H···NSignificant in amine-containing compoundsIndicates hydrogen bonding involving nitrogen atoms.
F···FCan be significantRepresents interactions between fluorine atoms.

Note: The contributions are qualitative and based on findings for structurally related compounds.

Advanced Applications in Chemical Research and Development

Utility as a Chiral Building Block in Complex Molecule Synthesis

The value of 2,2,2-Trifluoro-1-(3-furyl)ethylamine in synthetic chemistry lies in its identity as a chiral, fluorinated building block. cas.cn Its structure provides a stereochemically defined center, a reactive primary amine for further functionalization, and two key structural motifs: the electron-withdrawing trifluoromethyl group and the furan (B31954) ring, a versatile heterocyclic system. acs.org This pre-packaged combination allows chemists to introduce these desirable features into a target molecule in a single, efficient step.

The synthesis of novel compounds for the elucidation of biological mechanisms is a critical area of chemical research. Fluorinated building blocks are instrumental in creating molecular probes to study enzyme-substrate interactions and receptor binding. For example, analogs of bioactive molecules are often synthesized to understand structure-activity relationships (SAR). The synthesis of an N-trifluoroethyl analog of dopamine (B1211576) was undertaken to probe its effects on adenylate cyclase and dopamine receptors, demonstrating how trifluoroethylamines serve as tools in mechanistic studies. acs.org

By incorporating the 2,2,2-trifluoro-1-aminoethyl moiety, researchers can create analogs of known biologically active amines. The furan ring itself is a well-established pharmacophore found in numerous natural products and medicinal compounds. acs.orgnih.gov Derivatives of this compound can be used to synthesize libraries of compounds for screening and identifying new molecular probes or lead structures. The defined stereochemistry is crucial, as different enantiomers of a compound often exhibit vastly different biological activities.

The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals and agrochemicals due to its positive impact on metabolic stability and bioavailability. chemeurope.com Similarly, the furan ring is a key structural unit in various industrial and pharmaceutical compounds, including antiseptics, polymers, and drugs like ranitidine (B14927) and furosemide.

Consequently, chiral building blocks like this compound and its isomers are valuable intermediates. cas.cn They provide a direct route to enantiomerically pure compounds containing both the trifluoromethyl and furan motifs. For instance, trifluoromethylpyridines, which are structurally related to trifluoromethylfurans, are key components in numerous successful agrochemicals. chemeurope.com The use of such building blocks streamlines the synthesis of complex active ingredients, avoiding late-stage, often low-yielding, fluorination or resolution steps.

Table 1: Examples of Bioactive Scaffolds Synthesized from Related Fluorinated and Furan Building Blocks
Building Block TypeResulting Scaffold/Compound ClassField of ApplicationReference
N-2,2,2-Trifluoroethylisatin KetiminesTrifluoromethyl-containing SpirooxindolesMedicinal Chemistry (Potential Biologically Active Compounds)
Trifluoromethyl-containing PyridinesFluazifop-butyl, PyroxsulamAgrochemicals (Herbicides) chemeurope.com
FurfurylamineFurosemide, RanitidinePharmaceuticals
(1R)-2,2,2-Trifluoro-1-(5-methyl(2-furyl))ethylaminePharmaceutical and Agrochemical IntermediatesPharmaceuticals, Agrochemicals

Contributions to Methodological Advancements in Fluorine Chemistry

The use of synthons like this compound is representative of a major strategic shift in modern fluorine chemistry. Rather than developing methods for the direct fluorination of a complex, late-stage intermediate—a process that often requires harsh conditions and can suffer from poor selectivity—the "building block" approach has gained prominence. This strategy involves the synthesis and use of small, pre-fluorinated molecules that can be readily incorporated into larger structures.

This compound contributes to methodological advancements by:

Simplifying Access to Chiral Fluorinated Amines: It provides an off-the-shelf solution for introducing a chiral trifluoromethyl-bearing amine, a structure of high value in medicinal chemistry.

Facilitating Asymmetric Synthesis: Its use in reactions allows for the direct construction of enantiomerically enriched target molecules. Research into the reactions of related N-2,2,2-trifluoroethylisatin ketimines, for example, has led to the development of novel, highly stereoselective cycloaddition reactions for creating complex heterocyclic systems.

Avoiding Harsh Reagents: By providing the CF3 group intact, it obviates the need for potentially hazardous fluorinating agents like elemental fluorine or sulfur tetrafluoride, aligning with the principles of green chemistry.

Applications in Material Science Research and Specialty Chemical Development

The unique properties imparted by fluorine are highly sought after in material science for the development of specialty polymers and high-performance materials. While specific research on the polymerization of this compound is not widely documented, its structural components suggest significant potential.

Fluoropolymer Development: The trifluoromethyl group is known to enhance thermal stability and chemical resistance while lowering the surface energy of materials, leading to hydrophobic and oleophobic properties. A related compound, (1R)-2,2,2-trifluoro-1-(5-methyl(2-furyl))ethylamine, has been noted for its potential use in developing new materials like polymers and coatings. The amine functionality of the title compound could be used to incorporate it into polymer backbones (e.g., polyamides, polyimides) or as a pendant group to modify the surface properties of existing polymers.

Specialty Coatings and Adhesives: The furan moiety can participate in Diels-Alder reactions, a property that can be exploited for creating cross-linked polymers or self-healing materials. The combination of the furan's reactivity and the CF3 group's hydrophobicity could lead to the development of specialty adhesives or functional coatings with tunable properties.

Reagent Applications in Advanced Analytical Chemistry Methodologies

In analytical chemistry, chiral purity is a critical parameter, particularly in the pharmaceutical industry. Chiral molecules like this compound have potential applications as reagents in methodologies designed to separate and quantify enantiomers.

Chiral Derivatizing Agent (CDA): The primary amine group can react with chiral carboxylic acids, for example, to form diastereomeric amides. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC or GC. The presence of the highly electronegative trifluoromethyl group provides a strong signal for electron capture detection (ECD) in GC, enhancing sensitivity. The design of chiral fluoroalkylated amines for this exact purpose is a known strategy in analytical chemistry.

Chiral Solvating Agent (CSA): In NMR spectroscopy, the compound could potentially be used as a chiral solvating agent. By forming transient diastereomeric complexes with a racemic analyte, it can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of enantiomeric excess (% ee) without physical separation.

Advanced ¹⁹F NMR Methods: A frontier in chiral analysis involves leveraging the unique properties of the fluorine-19 nucleus. Researchers have developed ¹⁹F-labeled chiral reagents that, upon binding to an analyte, produce distinct ¹⁹F NMR signals for each enantiomer, creating a "separation-free" analysis that mimics a chromatogram. As a chiral, fluorine-containing amine, this compound is a candidate for development within such advanced analytical platforms.

Table 2: Potential Applications in Analytical Methodologies
MethodologyPotential Role of this compoundPrinciple
Chiral Chromatography (GC/HPLC)Chiral Derivatizing AgentReacts with a racemic analyte to form separable diastereomers.
NMR SpectroscopyChiral Solvating AgentForms transient diastereomeric complexes, inducing separate NMR signals for each enantiomer.
¹⁹F NMR AnalysisFluorinated Chiral ReagentEnables separation-free chiral analysis by generating distinct ¹⁹F signals for each enantiomer of a bound analyte.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(3-furyl)ethylamine, and how can experimental parameters be optimized for yield and purity?

  • Methodological Answer : The compound is likely synthesized via reductive amination of 2,2,2-trifluoro-1-(3-furyl)ethanone (CAS 164.08481) using sodium cyanoborohydride or catalytic hydrogenation . Key parameters include pH control (optimal ~6.5–7.5 for reductive amination), temperature (25–40°C), and solvent selection (e.g., methanol or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (if volatile) is recommended. Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 19^{19}F NMR spectra for characteristic signals:
  • 1^1H: δ 6.5–7.5 ppm (furyl protons), δ 3.8–4.2 ppm (CH-NH2_2).
  • 19^{19}F: δ -70 to -75 ppm (CF3_3 group) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ at m/z 180.08 (C7_7H7_7F3_3NO+^+) .
  • HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water) or GC with flame ionization detection to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential volatility .
  • Waste Disposal : Segregate fluorinated waste and consult certified disposal services to mitigate environmental release of persistent fluorinated byproducts .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic and steric effects of the trifluoromethyl and furyl groups in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing CF3_3 group lowers HOMO energy, reducing nucleophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study conformational stability of the furyl-ethylamine backbone .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated ethylamine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., 2,2,2-Trifluoro-1-(3-thienyl)ethylamine, CAS 181.18062) to identify trends in fluorination-driven activity .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Isotope Labeling : Use 18^{18}F or 13^{13}C-labeled analogs to trace metabolic pathways and confirm target engagement .

Q. How does enantioselective synthesis impact the pharmacological profile of this compound?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases/esterases) to isolate enantiomers .
  • Pharmacokinetic Studies : Compare enantiomers in vitro (CYP450 metabolism) and in vivo (plasma half-life) to assess stereospecific effects. For example, (S)-enantiomers of similar compounds show enhanced blood-brain barrier penetration .

Q. What role does fluorination play in modulating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. The CF3_3 group typically enhances metabolic stability by resisting oxidative cleavage .
  • pH-Dependent Degradation : Test stability in acidic (pH 2.0, simulating stomach) and basic (pH 9.0) conditions. Fluorinated amines often exhibit reduced hydrolysis rates compared to non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.